N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-fluorobenzamide
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Overview
Description
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-fluorobenzamide is an organic compound with the molecular formula C21H19FN2O3S. It is known for its unique chemical structure, which includes a benzyl group, a methylsulfamoyl group, and a fluorobenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-fluorobenzamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzyl methyl sulfone with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorobenzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or benzyl derivatives.
Scientific Research Applications
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-fluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with carbonic anhydrase or other enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-4-fluorobenzamide: Similar in structure but lacks the methylsulfamoyl group.
N-{4-[benzyl(methyl)sulfamoyl]phenyl}acetamide: Similar but with an acetamide group instead of a fluorobenzamide group
Uniqueness
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-fluorobenzamide is unique due to the presence of both the methylsulfamoyl and fluorobenzamide groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C21H19FN2O3S |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-3-fluorobenzamide |
InChI |
InChI=1S/C21H19FN2O3S/c1-24(15-16-6-3-2-4-7-16)28(26,27)20-12-10-19(11-13-20)23-21(25)17-8-5-9-18(22)14-17/h2-14H,15H2,1H3,(H,23,25) |
InChI Key |
IFUCRFAZRZYWJM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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